molecular formula C18H36O8 B11933619 m-PEG6-Boc

m-PEG6-Boc

Cat. No.: B11933619
M. Wt: 380.5 g/mol
InChI Key: HQLJAHLJNKBBIC-UHFFFAOYSA-N
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Description

This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG6-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl bromoacetate. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

m-PEG6-Boc undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butyl group can be substituted with other functional groups under acidic conditions.

    Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed using acidic reagents like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in coupling reactions with other molecules to form PROTACs.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as hydrochloric acid or sulfuric acid are commonly used.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is the reagent of choice for removing the Boc group.

    Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate coupling reactions.

Major Products Formed

    Substitution Reactions: The major products are derivatives of this compound with different functional groups.

    Deprotection Reactions: The major product is the deprotected form of this compound.

    Coupling Reactions: The major products are PROTAC molecules designed for targeted protein degradation.

Scientific Research Applications

m-PEG6-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.

    Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of cellular processes and disease mechanisms.

    Medicine: Utilized in the design of PROTAC-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Applied in the production of advanced materials and drug delivery systems.

Mechanism of Action

m-PEG6-Boc functions as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells.

Comparison with Similar Compounds

Similar Compounds

    m-PEG6-alkyne: A polyethylene glycol-based linker with an alkyne moiety for click chemistry applications.

    m-PEG6-Br: A polyethylene glycol-based linker with a bromide group, used in the synthesis of PROTACs.

    SM(PEG)6: A PEGylated, long-chain crosslinker used for protein conjugation.

Uniqueness of m-PEG6-Boc

This compound is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions. This feature makes it particularly useful in the synthesis of PROTACs, where precise control over the functional groups is essential.

Properties

Molecular Formula

C18H36O8

Molecular Weight

380.5 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C18H36O8/c1-18(2,3)26-17(19)5-6-21-9-10-23-13-14-25-16-15-24-12-11-22-8-7-20-4/h5-16H2,1-4H3

InChI Key

HQLJAHLJNKBBIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC

Origin of Product

United States

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